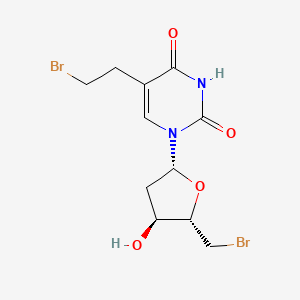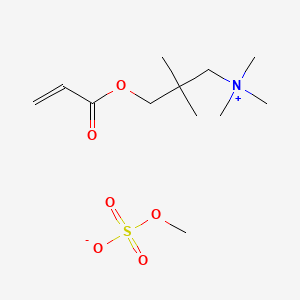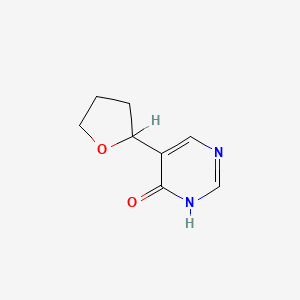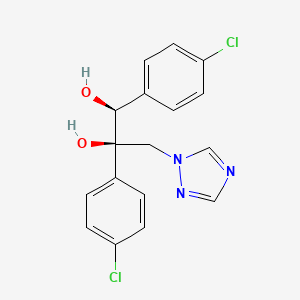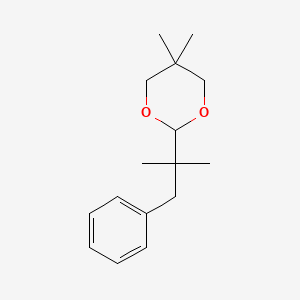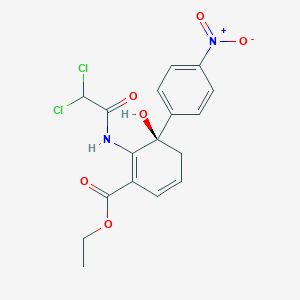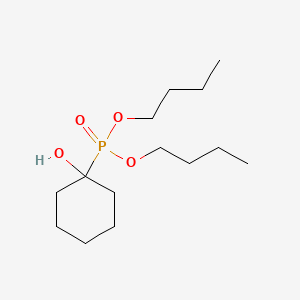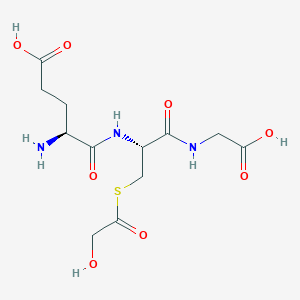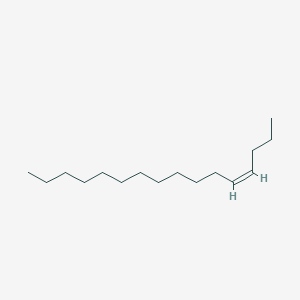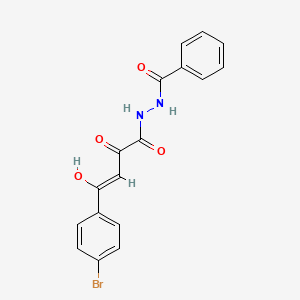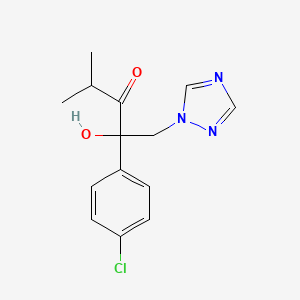
2-(2-Carboxyethylamino)-4-methylsulfanylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/PD0575000 is a compound that has garnered attention due to its unique properties and applications in various fields. The National Institute for Occupational Safety and Health (NIOSH) is responsible for conducting research and making recommendations for the prevention of work-related injury and illness, and this compound is one of the many chemicals they study .
Vorbereitungsmethoden
The preparation of NIOSH/PD0575000 involves specific synthetic routes and reaction conditions. One of the methods includes the use of gas chromatography with an electrolytic conductivity detector. The process involves the use of reagents such as aldrin, lindane, isooctane, and benzene. The calibration stock solution is prepared by dissolving aldrin or lindane in a mixture of benzene and isooctane . The industrial production methods are detailed in the NIOSH Manual of Analytical Methods .
Analyse Chemischer Reaktionen
NIOSH/PD0575000 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, nitrogen, and isooctane. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of gas chromatography can result in the formation of specific analytes that are detected and measured .
Wissenschaftliche Forschungsanwendungen
NIOSH/PD0575000 has a wide range of scientific research applications. It is used in chemistry for the analysis of contaminants in workplace air and in the blood and urine of workers who are occupationally exposed. In biology, it is used to study the effects of exposure to various chemicals. In medicine, it helps in understanding the health risks associated with chemical exposure. In industry, it is used to develop methods for measuring early markers of adverse health effects and injuries .
Wirkmechanismus
The mechanism of action of NIOSH/PD0575000 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by interacting with enzymes and receptors in the body, leading to various biochemical and physiological changes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
NIOSH/PD0575000 can be compared with other similar compounds such as perchloroethylene and volatile organic compounds. Perchloroethylene, for example, is used in dry cleaning and has similar properties to NIOSH/PD0575000. NIOSH/PD0575000 is unique in its specific applications and the methods used for its analysis and detection .
Conclusion
NIOSH/PD0575000 is a versatile compound with significant applications in various fields. Its unique properties and the methods used for its preparation, analysis, and application make it an important compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
5347-14-8 |
|---|---|
Molekularformel |
C8H15NO4S |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
2-(2-carboxyethylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-14-5-3-6(8(12)13)9-4-2-7(10)11/h6,9H,2-5H2,1H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
DRPIQWYKUGTOPA-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC(C(=O)O)NCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


